Cholesta-5,7-dien-3-beta-yl benzoate
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Overview
Description
Cholesta-5,7-dien-3-beta-yl benzoate: is a chemical compound with the molecular formula C34H48O2 . It is a derivative of cholesterol, specifically a benzoate ester of 7-dehydrocholesterol. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesta-5,7-dien-3-beta-yl benzoate typically involves the esterification of 7-dehydrocholesterol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Cholesta-5,7-dien-3-beta-yl benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the benzoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Cholesta-5,7-dien-3-beta-yl benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: This compound is studied for its role in biological processes, particularly in the synthesis of vitamin D3.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cholesta-5,7-dien-3-beta-yl benzoate involves its interaction with specific molecular targets and pathways. It is known to be a precursor in the biosynthesis of vitamin D3, where it undergoes photochemical conversion to previtamin D3 upon exposure to ultraviolet light. This conversion is crucial for the regulation of calcium and phosphate metabolism in the body .
Comparison with Similar Compounds
Cholesta-5,7-dien-3-beta-ol: This compound is similar in structure but lacks the benzoate ester group.
Cholesta-4,6-dien-3-beta-yl benzoate: Another similar compound with a different arrangement of double bonds in the steroid nucleus.
Uniqueness: Cholesta-5,7-dien-3-beta-yl benzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQNBAZWVTKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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